(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid
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Overview
Description
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of pyrrolidine and contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid typically involves the following steps:
Benzylamine Reaction: Benzylamine is reacted with a suitable acylating agent to form an intermediate compound.
Pyrrolidine Formation: The intermediate compound undergoes cyclization to form the pyrrolidine ring.
Amination: The pyrrolidine ring is then aminated to introduce the amino group.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological and cardiovascular conditions.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is similar to other compounds containing the pyrrolidine ring, such as:
Pyrrolidine: A simple cyclic amine.
N-Benzyl-pyrrolidine: A compound with a benzyl group attached to the pyrrolidine ring.
Pyrrolidin-3-ylacetic acid: A derivative without the benzyl group.
Uniqueness: What sets this compound apart from these similar compounds is the presence of the benzyl group, which can significantly influence its chemical properties and biological activities.
Biological Activity
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety. Its unique structural characteristics allow it to interact with various biological targets, making it a versatile scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator. The compound can bind to active or allosteric sites on target proteins, influencing their activity through various interactions such as hydrogen bonding and hydrophobic interactions. This mechanism can lead to either inhibition or activation of enzymatic pathways depending on the context and concentration of the compound used.
1. Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This inhibition could have implications for treating neurodegenerative diseases .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests that it may possess similar activities against various bacterial strains. In vitro tests have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0098 |
Candida albicans | 0.039 |
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems makes it a candidate for exploring neuropharmacological effects. Its structural features allow it to mimic natural neurotransmitters, potentially influencing mood and cognitive functions .
Case Studies
-
Cholinesterase Inhibition Study :
A study investigated the cholinesterase inhibitory properties of this compound and found that it exhibited potent activity comparable to established inhibitors like Galantamine. The findings suggest its potential use in treating Alzheimer's disease by enhancing cholinergic signaling . -
Antimicrobial Efficacy :
In another study, the compound was tested against various bacterial strains, showing significant antibacterial activity with MIC values ranging from 0.0048 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases .
Research Applications
The versatility of this compound extends beyond basic research into practical applications in drug development:
- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules.
- Pharmacology : Investigated for its potential as a therapeutic agent targeting various diseases.
- Industrial Applications : Explored for use in producing specialty chemicals and agrochemicals due to its unique chemical properties.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPDXRAROCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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